

Mangafodipir Trisodium: A Versatile Tool for Investigating Metal Ion Transport

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Compound of Interest		
Compound Name:	Mangafodipir Trisodium	
Cat. No.:	B1662857	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir trisodium, initially developed as a manganese-based contrast agent for magnetic resonance imaging (MRI), has emerged as a valuable research tool for studying metal ion transport in biological systems.[1][2] Its unique mechanism of action, involving in vivo metabolism and the release of manganese ions (Mn²⁺), allows for the investigation of various metal ion transport pathways, particularly those for manganese, zinc (Zn²⁺), and calcium (Ca²⁺).[3][4] This document provides detailed application notes and experimental protocols for utilizing **mangafodipir trisodium** to probe the intricate mechanisms of metal ion homeostasis.

Following intravenous administration, **mangafodipir trisodium** undergoes a two-step metabolic process: dephosphorylation and transmetallation.[5][6] The parent compound, mangafodipir (MnDPDP), is sequentially dephosphorylated to MnDPMP and finally to MnPLED. Concurrently, the manganese ion is released through transmetallation, primarily with endogenous zinc.[5][7] This process results in a controlled release of Mn²⁺, which can then be transported into cells through various ion channels and transporters, acting as a surrogate for other divalent cations like Ca²⁺.[3][8]

Data Presentation Physicochemical and Pharmacokinetic Properties



Property	Value	Species	Reference
Molar Mass	689.366 g·mol ^{−1}	N/A	[1]
Protein Binding (Manganese)	~27%	Human	[5]
Protein Binding (DPDP)	Negligible	Human	[1]
Elimination Half-Life (Manganese)	~20 minutes	Human	[1][5]
Elimination Half-Life (DPDP)	~50 minutes	Human	[1][5]
Volume of Distribution (Manganese)	0.5 - 1.5 L/kg	Human	[9]
Volume of Distribution (Fodipir)	0.17 - 0.45 L/kg	Human	[9]
Total Clearance (Radiolabeled Mangafodipir)	3.1 mL/min/kg	Dog	[5]

Metal Chelate Stability Constants

The stability of the mangafodipir ligand (DPDP) and its fully dephosphorylated metabolite (PLED) with various divalent metal ions is crucial for understanding the transmetallation process. The following table presents the log conditional stability constants (log K) for these complexes. A higher log K value indicates a more stable complex. The data demonstrates that zinc has a significantly higher affinity for both DPDP and PLED compared to manganese, driving the transmetallation process.



Metal Ion	Ligand	Log Conditional Stability Constant (log K)	Reference
Mn²+	DPDP	15.1	[3]
Mn²+	PLED	12.6	[3]
Zn²+	DPDP	19.0	[3]
Zn²+	PLED	16.7	[3]
Ca ²⁺	DPDP	< 8	[3]
Ca ²⁺	PLED	< 6	[3]
Mg ²⁺	DPDP	< 6	[3]
Mg ²⁺	PLED	< 4	[3]
Cu ²⁺	DPDP	> 20	[3]
Cu ²⁺	PLED	> 18	[3]
Fe ³⁺	DPDP	> 25	[3]
Fe ³⁺	PLED	> 20	[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of Zinc Transporter Activity Using Mangafodipir Trisodium and a Fluorescent Zinc Probe

Objective: To utilize **mangafodipir trisodium** as a source of zinc chelation to indirectly measure the activity of zinc transporters (e.g., ZIP and ZnT families) in cultured cells. The principle is that the fodipir ligand, released after transmetallation, will chelate extracellular zinc, creating a zinc-depleted environment that drives zinc efflux from cells, which can be monitored using a fluorescent zinc indicator.

Materials:

Methodological & Application





- Adherent cell line of interest (e.g., HEK293, HeLa)
- Mangafodipir trisodium solution (sterile, concentration to be determined empirically, starting at 100 μM)
- FluoZin[™]-3, AM (or other suitable zinc-sensitive fluorescent probe)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
- Cell culture medium
- 96-well black, clear-bottom microplate
- Fluorescence plate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at a density that will
 result in a confluent monolayer on the day of the experiment.
- Fluorescent Probe Loading: a. Prepare a 2 mM stock solution of FluoZin™-3, AM in anhydrous DMSO. b. Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO. c. On the day of the experiment, prepare a loading solution by diluting the FluoZin™-3, AM stock to a final concentration of 5 μM in HBSS containing Ca²+ and Mg²+. Add an equal volume of the Pluronic F-127 stock solution to aid in dye solubilization. d. Remove the culture medium from the cells and wash once with HBSS. e. Add 100 μL of the loading solution to each well and incubate for 30-60 minutes at 37°C.
- Mangafodipir Trisodium Treatment: a. Prepare a working solution of mangafodipir trisodium in HBSS at the desired concentration. b. After incubation with the fluorescent probe, wash the cells twice with HBSS to remove excess dye. c. Add 100 μL of the mangafodipir trisodium working solution to the experimental wells. For control wells, add 100 μL of HBSS.



- Fluorescence Measurement: a. Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. b. Measure the fluorescence intensity at an excitation wavelength of 494 nm and an emission wavelength of 516 nm. c. Record the fluorescence kinetically over a period of 30-60 minutes. A decrease in fluorescence intensity indicates zinc efflux from the cells.
- Data Analysis: a. Subtract the background fluorescence (from wells without cells) from all readings. b. Normalize the fluorescence data to the initial fluorescence reading (F/F₀). c.
 Calculate the rate of zinc efflux by determining the slope of the initial linear portion of the fluorescence decay curve. d. Compare the rates of efflux between control and mangafodipirtreated cells.

Protocol 2: Investigating Calcium Channel Activity using Mangafodipir-Mediated Manganese Influx and Fura-2 AM

Objective: To use the manganese released from **mangafodipir trisodium** as a surrogate for calcium to study the activity of voltage-gated calcium channels (VGCCs). The influx of Mn²⁺ through these channels can be monitored by the quenching of the fluorescent calcium indicator Fura-2.

Materials:

- Excitable cells (e.g., neuronal cell lines like SH-SY5Y, or primary neurons)
- Mangafodipir trisodium solution
- Fura-2 AM
- Pluronic F-127
- HBSS with and without Ca²⁺/Mg²⁺
- Potassium chloride (KCI) solution (for depolarization)
- VGCC blockers (e.g., verapamil, nifedipine) as controls
- Fluorescence microscope or plate reader capable of ratiometric imaging

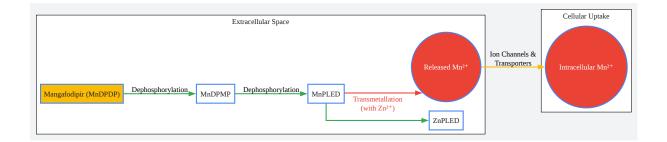


Procedure:

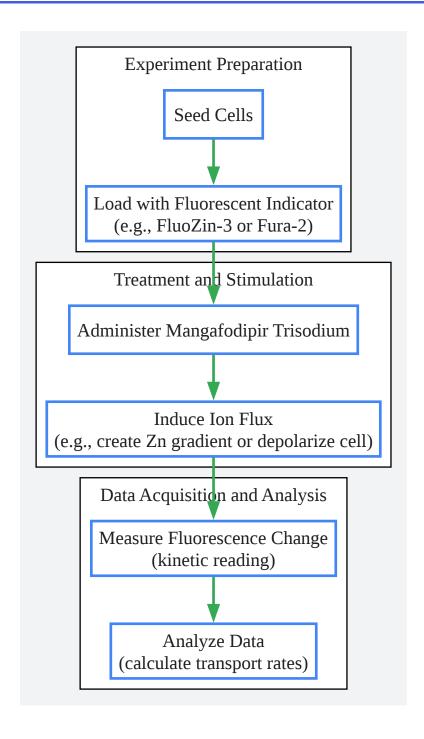
- Cell Preparation and Dye Loading: a. Seed cells on glass-bottom dishes or appropriate microplates. b. Load the cells with 5 μ M Fura-2 AM in HBSS with Ca²⁺/Mg²⁺ and 0.02% Pluronic F-127 for 30-45 minutes at 37°C.
- Baseline Fluorescence Measurement: a. Wash the cells twice with HBSS. b. Acquire baseline ratiometric fluorescence images or readings by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
- Mangafodipir and Depolarization: a. Prepare a solution of mangafodipir trisodium in HBSS.
 The final concentration should be optimized, starting around 50-100 μM. b. Prepare a high potassium HBSS solution (e.g., 50 mM KCl) to induce cell depolarization and open VGCCs.
 c. Add the mangafodipir solution to the cells. d. After a brief incubation (1-2 minutes), stimulate the cells with the high KCl solution.
- Fluorescence Quenching Measurement: a. Immediately begin acquiring ratiometric fluorescence data. The influx of Mn²⁺ will quench the Fura-2 fluorescence, leading to a decrease in the 340/380 nm ratio. b. For control experiments, pre-incubate cells with a VGCC blocker before adding mangafodipir and KCI.
- Data Analysis: a. Calculate the 340/380 nm fluorescence ratio for each time point. b. Normalize the ratio to the baseline (R/R₀). c. The rate of decrease in the fluorescence ratio is indicative of the rate of Mn²⁺ influx and, by extension, the activity of the calcium channels.

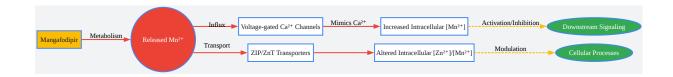
Visualizations













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